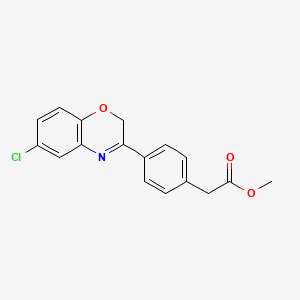
4-(6-Chloro-2H-1,4-benzoxazin-3-yl)benzeneacetic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Chloro-2H-1,4-benzoxazin-3-yl)benzeneacetic acid methyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzoxazine ring fused with a benzene ring, and a chloro substituent at the 6th position
Métodos De Preparación
The synthesis of 4-(6-Chloro-2H-1,4-benzoxazin-3-yl)benzeneacetic acid methyl ester typically involves multiple steps. One common method includes the reaction of 6-chloro-2H-1,4-benzoxazin-3-one with benzeneacetic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs .
Análisis De Reacciones Químicas
4-(6-Chloro-2H-1,4-benzoxazin-3-yl)benzeneacetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituent allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
4-(6-Chloro-2H-1,4-benzoxazin-3-yl)benzeneacetic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 4-(6-Chloro-2H-1,4-benzoxazin-3-yl)benzeneacetic acid methyl ester involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
4-(6-Chloro-2H-1,4-benzoxazin-3-yl)benzeneacetic acid methyl ester can be compared with other benzoxazine derivatives, such as:
6-Chloro-2H-1,4-benzoxazin-3-one: Similar structure but lacks the benzeneacetic acid methyl ester group.
4-Hydroxy-3-methoxybenzeneacetic acid methyl ester: Different substituents on the benzene ring, leading to different chemical properties.
6-Chloro-2-methyl-2H-1,4-benzoxazin-3-one: Contains a methyl group instead of the benzeneacetic acid methyl ester group.
Propiedades
Número CAS |
86818-32-8 |
|---|---|
Fórmula molecular |
C17H14ClNO3 |
Peso molecular |
315.7 g/mol |
Nombre IUPAC |
methyl 2-[4-(6-chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetate |
InChI |
InChI=1S/C17H14ClNO3/c1-21-17(20)8-11-2-4-12(5-3-11)15-10-22-16-7-6-13(18)9-14(16)19-15/h2-7,9H,8,10H2,1H3 |
Clave InChI |
WHVIZFUEHCUPHP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















